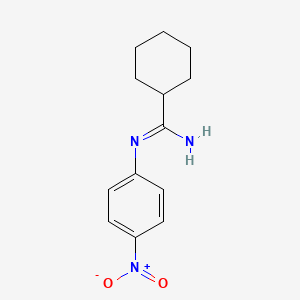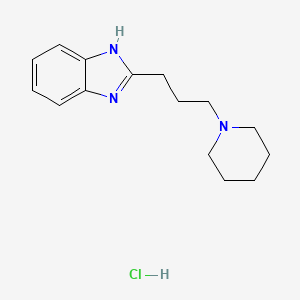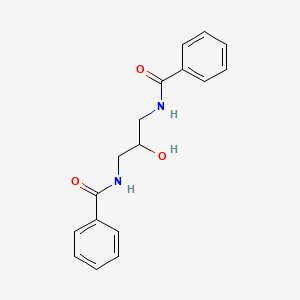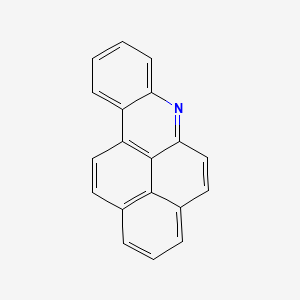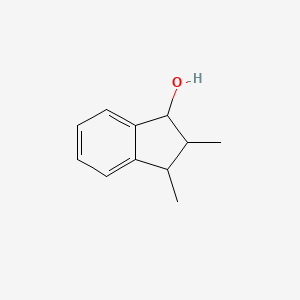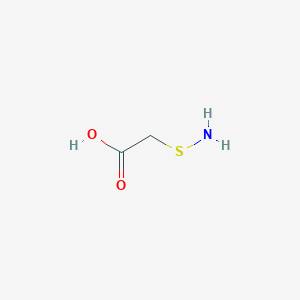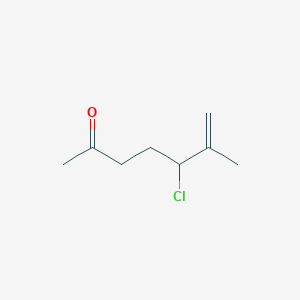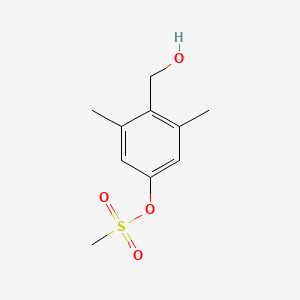
But-3-en-2-yl N,N'-dicyclohexylcarbamimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-en-2-yl N,N’-dicyclohexylcarbamimidate is an organic compound characterized by its unique structure, which includes a butenyl group attached to a dicyclohexylcarbamimidate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-2-yl N,N’-dicyclohexylcarbamimidate typically involves the reaction of but-3-en-2-ol with N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include dichloromethane or tetrahydrofuran (THF). The reaction proceeds at room temperature or slightly elevated temperatures, and the product is purified by column chromatography.
Industrial Production Methods
On an industrial scale, the production of But-3-en-2-yl N,N’-dicyclohexylcarbamimidate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
But-3-en-2-yl N,N’-dicyclohexylcarbamimidate can undergo various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The carbamimidate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the carbamimidate group under mild conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated carbamimidates.
Substitution: Substituted carbamimidates with various functional groups.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, But-3-en-2-yl N,N’-dicyclohexylcarbamimidate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in the development of new therapeutic agents.
Medicine
In medicinal chemistry, But-3-en-2-yl N,N’-dicyclohexylcarbamimidate is investigated for its role in drug design and development. Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties of drug candidates.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its applications range from polymer science to the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which But-3-en-2-yl N,N’-dicyclohexylcarbamimidate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butenyl group can participate in covalent bonding with active sites, while the carbamimidate moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- But-3-en-2-yl N,N’-diisopropylcarbamimidate
- But-3-en-2-yl N,N’-dibenzylcarbamimidate
- But-3-en-2-yl N,N’-dimethylcarbamimidate
Uniqueness
But-3-en-2-yl N,N’-dicyclohexylcarbamimidate stands out due to its bulky dicyclohexyl groups, which can influence its steric and electronic properties. This uniqueness makes it particularly useful in applications where specific spatial arrangements and interactions are crucial.
Propriétés
Numéro CAS |
102859-99-4 |
|---|---|
Formule moléculaire |
C17H30N2O |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
but-3-en-2-yl N,N'-dicyclohexylcarbamimidate |
InChI |
InChI=1S/C17H30N2O/c1-3-14(2)20-17(18-15-10-6-4-7-11-15)19-16-12-8-5-9-13-16/h3,14-16H,1,4-13H2,2H3,(H,18,19) |
Clé InChI |
UWCSUMGJNJBMPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)OC(=NC1CCCCC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


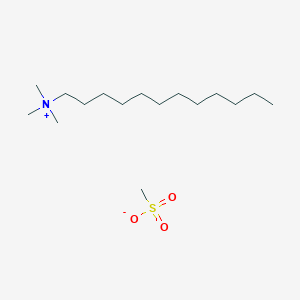
![3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione](/img/structure/B14326206.png)
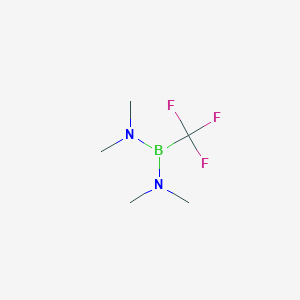
![6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14326218.png)
